7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a chromeno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of 3,4-dimethoxyphenylacetone using brominating agents like bromine or N-bromosuccinimide (NBS) in an organic solvent . The brominated intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the chromeno-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The chromeno-pyrimidinone core can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-phenylethynyl-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 7-azido-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 7-nitro-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one imparts unique reactivity and electronic properties compared to its analogs. This makes it particularly useful in applications where specific interactions with biological or electronic systems are required.
Properties
IUPAC Name |
7-bromo-2-(3,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIMTNFIBYSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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